molecular formula C24H27FN2O3S B3409646 3-(3,5-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one CAS No. 892787-99-4

3-(3,5-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one

Cat. No.: B3409646
CAS No.: 892787-99-4
M. Wt: 442.5 g/mol
InChI Key: GMHDVGWSMQFPCR-UHFFFAOYSA-N
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Description

3-(3,5-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic compound with a unique structure that combines various functional groups

Properties

IUPAC Name

3-(3,5-dimethylphenyl)sulfonyl-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN2O3S/c1-15-5-7-27(8-6-15)22-13-21-19(12-20(22)25)24(28)23(14-26(21)4)31(29,30)18-10-16(2)9-17(3)11-18/h9-15H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMHDVGWSMQFPCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC(=CC(=C4)C)C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps, including the formation of the quinoline core, sulfonylation, and the introduction of the piperidine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

3-(3,5-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or tool for studying biological systems.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives and sulfonyl-containing molecules. These compounds share structural similarities but may differ in their functional groups and overall reactivity.

Uniqueness

The uniqueness of 3-(3,5-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

3-(3,5-Dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, cytotoxic effects, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the following components:

  • Molecular Formula : C24H27FN2O3S
  • Molecular Weight : 428.5 g/mol
  • CAS Number : 892787-99-4

This structure allows for various interactions with biological targets, making it a candidate for further pharmacological studies.

The mechanism of action for this compound involves its interaction with specific molecular targets within cancer cells. The proposed mechanisms include:

  • Alkylation of Cellular Thiols : This process can disrupt cellular redox balance and induce apoptosis.
  • DNA Binding : The compound may intercalate into DNA, leading to replication errors and cell death.
  • Modulation of Signaling Pathways : It may affect pathways such as MAPK and PI3K/Akt, which are crucial in cell survival and proliferation.

Cytotoxic Effects

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes the cytotoxic effects observed in different studies:

Cell LineIC50 (µM)Selectivity Index
HCT116 Colon Cancer< 1High
HT29 Colon Cancer< 1High
Ca9-22 Oral SCC< 2Moderate
HL60 Leukemia< 5Moderate

These results indicate that the compound is particularly potent against colon cancer cells while maintaining a favorable selectivity index against non-malignant cells.

Case Studies

Several case studies have highlighted the potential of this compound in cancer therapy:

  • Colon Cancer Study : A study involving HCT116 and HT29 cells reported that the compound induced apoptotic cell death characterized by caspase activation and mitochondrial membrane depolarization. This suggests a robust mechanism for triggering cell death in malignant cells .
  • Oral Squamous Cell Carcinoma (OSCC) : The compound was tested against multiple OSCC cell lines (Ca9-22, HSC-2, HSC-3) showing effective cytotoxicity with IC50 values below 2 µM. The selectivity towards malignant over non-malignant cells was noted to be high, indicating its potential as an antineoplastic agent .
  • Leukemia Models : In HL60 leukemia cells, the compound demonstrated significant cytotoxicity with an IC50 value around 5 µM. This activity was linked to its ability to induce oxidative stress and apoptosis .

ADME Properties

A preliminary evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties indicated that the compound does not violate key pharmacokinetic parameters. This suggests good potential for oral bioavailability and systemic circulation upon administration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,5-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one
Reactant of Route 2
Reactant of Route 2
3-(3,5-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one

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